CID 10920697

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

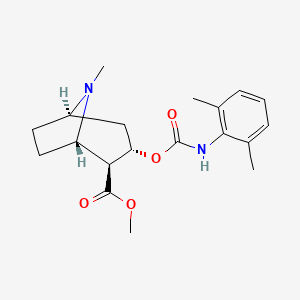

Disopyramide . Disopyramide is a medication primarily used to treat certain types of serious irregular heartbeat, such as ventricular tachycardia.

Preparation Methods

Disopyramide can be synthesized through a multi-step chemical process. The synthetic route typically involves the reaction of 2-chloropyridine with diisopropylamine to form the intermediate compound, which is then reacted with 2-phenylbutyronitrile. This intermediate undergoes further chemical transformations, including hydrolysis and amide formation, to yield the final product, disopyramide .

Chemical Reactions Analysis

Disopyramide undergoes several types of chemical reactions:

Oxidation: Disopyramide can be oxidized to form various metabolites.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: Disopyramide can undergo substitution reactions, particularly involving the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Disopyramide has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of antiarrhythmic agents.

Biology: Researchers use disopyramide to investigate its effects on cellular ion channels and electrical activity in heart cells.

Medicine: Disopyramide is studied for its therapeutic potential in treating various cardiac arrhythmias.

Industry: The compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.

Mechanism of Action

Disopyramide exerts its effects by blocking sodium channels in the heart muscle. This action slows down the electrical impulses that cause the heart to beat, thereby stabilizing the heart rhythm. The molecular targets of disopyramide include the sodium channels in the cardiac myocytes. By inhibiting these channels, disopyramide decreases the excitability of the heart muscle and prevents abnormal heart rhythms .

Comparison with Similar Compounds

Disopyramide is similar to other antiarrhythmic agents such as quinidine and procainamide. it is unique in its specific molecular structure and its particular effects on sodium channels. Unlike quinidine, disopyramide has a more pronounced negative inotropic effect, meaning it decreases the force of heart muscle contraction more significantly. This makes disopyramide particularly useful in treating certain types of arrhythmias where reducing the heart’s contractility is beneficial .

Similar compounds include:

- Quinidine

- Procainamide

- Lidocaine

- Flecainide

These compounds share similar mechanisms of action but differ in their specific chemical structures and clinical applications .

Properties

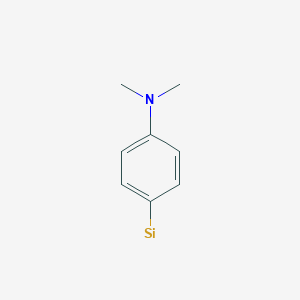

Molecular Formula |

C8H10NSi |

|---|---|

Molecular Weight |

148.26 g/mol |

InChI |

InChI=1S/C8H10NSi/c1-9(2)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |

InChI Key |

MUYKSPSSLLNOTD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[Si] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)

![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)

![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)

![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)